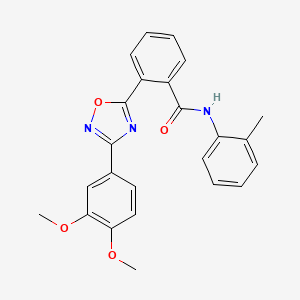
(Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a chemical compound that belongs to the class of quinoline derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
作用機序
The mechanism of action of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and survival. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair, and to induce the accumulation of reactive oxygen species, which can lead to cell death. In bacteria and fungi, it has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins and nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one depend on the specific application and concentration used. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In bacteria and fungi, it has been shown to inhibit the growth and survival of pathogenic microorganisms. In material science, it has been shown to exhibit fluorescent properties and to have potential applications in the development of functional materials.
実験室実験の利点と制限
The advantages of using (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in lab experiments include its versatility, stability, and potential for multiple applications. It can be synthesized in relatively high yields and purity, and its properties can be easily modified by introducing different functional groups. However, the limitations of using (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. These include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of the product.
2. Investigation of the structure-activity relationship to identify more potent and selective analogs with improved pharmacological properties.
3. Evaluation of the in vivo efficacy and toxicity of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in animal models of cancer, bacterial and fungal infections, and other diseases.
4. Development of novel applications of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in material science, such as the development of sensors, optoelectronic devices, and biomaterials.
5. Exploration of the potential synergistic effects of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one with other drugs or therapies for the treatment of cancer and other diseases.
In conclusion, (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a versatile and promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one may lead to the discovery of novel drugs, materials, and technologies that can benefit human health and society.
合成法
The synthesis of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves the reaction between 6-ethoxy-2-(phenylthio)quinoline-3-carbaldehyde and 2-phenyloxazole-5-one in the presence of a suitable catalyst and solvent. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
科学的研究の応用
(Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of pathogenic microorganisms. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of functional materials.
特性
IUPAC Name |
(4Z)-4-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S/c1-2-31-21-13-14-23-19(16-21)15-20(26(29-23)33-22-11-7-4-8-12-22)17-24-27(30)32-25(28-24)18-9-5-3-6-10-18/h3-17H,2H2,1H3/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUJAHHFWXGHHT-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{[6-ethoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

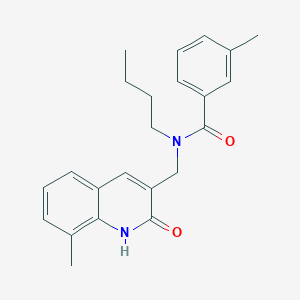
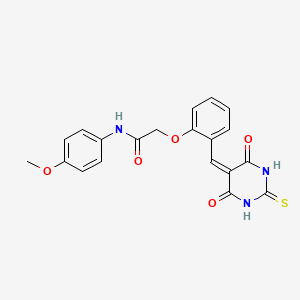
![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)
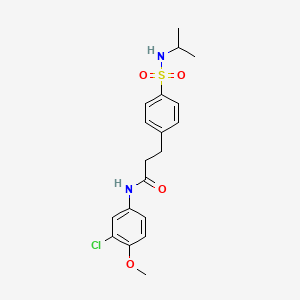
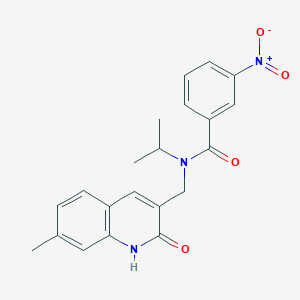
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)
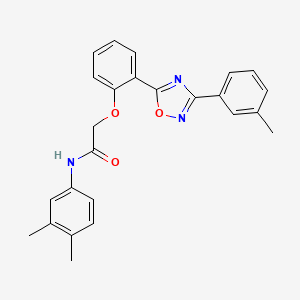
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)

![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)
